REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][OH:7].[O:8]1[CH:13]=[CH:12][CH2:11][CH2:10][CH2:9]1>C(Cl)(Cl)Cl>[Cl:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH:9]1[CH2:10][CH2:11][CH2:12][CH2:13][O:8]1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClCCOCCO
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
39.7 g
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for two min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stir bar, addition funnel
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
the flask was warm
|
Type
|
CUSTOM
|
Details
|
The addition funnel was removed from the flask
|
Type
|
ADDITION
|
Details
|
Twelve drops of concentrated HCl were added dropwise via syringe
|
Type
|
CUSTOM
|
Details
|
The septum was then replaced with a water condenser
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
were added to the reaction mixture
|
Type
|
FILTRATION
|
Details
|
before filtering
|
Type
|
CUSTOM
|
Details
|
The solvent was removed via rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the product was dried under vacuum for 8 hr at room temperature
|
Duration
|
8 h
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCOCCOC1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.406 mol | |
AMOUNT: MASS | 84 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |